molecular formula C5H12NSi+ B12063606 Methylidyne[(trimethylsilyl)methyl]azanium

Methylidyne[(trimethylsilyl)methyl]azanium

Cat. No.: B12063606
M. Wt: 114.24 g/mol
InChI Key: ODUDQFYPCRVZGG-UHFFFAOYSA-N
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Description

Methylidyne[(trimethylsilyl)methyl]azanium is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a methylidyne azanium moiety. This compound is notable for its unique chemical properties and its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methylidyne[(trimethylsilyl)methyl]azanium typically involves the reaction of trimethylsilylmethyl halides with azanium derivatives. One common method includes the reaction of trimethylsilylmethyl chloride with ammonia or primary amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methylidyne[(trimethylsilyl)methyl]azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-containing compounds.

    Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, alkoxides; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silanes or silanols.

Scientific Research Applications

Methylidyne[(trimethylsilyl)methyl]azanium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its unique reactivity makes it valuable in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing into its use in drug development, particularly in the design of silicon-containing pharmaceuticals with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including silicone-based polymers and resins.

Mechanism of Action

The mechanism by which Methylidyne[(trimethylsilyl)methyl]azanium exerts its effects involves interactions with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The azanium moiety can interact with nucleophiles and electrophiles, facilitating diverse chemical reactions.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate specific enzymes, influencing biochemical pathways.

    Receptors: It may bind to certain receptors, modulating their activity and affecting cellular processes.

    Pathways: The compound’s reactivity can alter metabolic pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Methylidyne[(trimethylsilyl)methyl]azanium can be compared with other organosilicon compounds such as:

    Trimethylsilylmethane: Similar in structure but lacks the azanium moiety, resulting in different reactivity and applications.

    Trimethylsilylazide: Contains a trimethylsilyl group but with an azide moiety, leading to distinct chemical behavior and uses.

    Trimethylsilylchloride: A common reagent in organic synthesis, but with different reactivity due to the presence of a chloride group.

Uniqueness: The presence of both the trimethylsilyl and azanium groups in this compound imparts unique chemical properties, making it a versatile reagent in various chemical reactions and applications.

Properties

Molecular Formula

C5H12NSi+

Molecular Weight

114.24 g/mol

IUPAC Name

methylidyne(trimethylsilylmethyl)azanium

InChI

InChI=1S/C5H12NSi/c1-6-5-7(2,3)4/h1H,5H2,2-4H3/q+1

InChI Key

ODUDQFYPCRVZGG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C[N+]#C

Origin of Product

United States

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